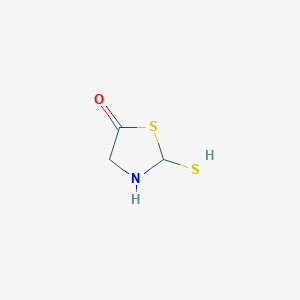
Bis-benzyl-titanium-(IV)-dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-benzyl-titanium-(IV)-dichloride: is an organometallic compound that features a titanium center bonded to two benzyl groups and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-benzyl-titanium-(IV)-dichloride typically involves the reaction of titanium tetrachloride with benzyl magnesium chloride or benzyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2C6H5CH2MgCl→Ti(CH2C6H5)2Cl2+2MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis-benzyl-titanium-(IV)-dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzyl chloride.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The benzyl groups can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Titanium dioxide and benzyl chloride.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium compounds depending on the ligands used.
Aplicaciones Científicas De Investigación
Chemistry: Bis-benzyl-titanium-(IV)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound. Its unique properties may offer opportunities for developing new therapeutic agents or diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
Mecanismo De Acción
The mechanism by which bis-benzyl-titanium-(IV)-dichloride exerts its effects involves the coordination of the titanium center with various substrates. The titanium center can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Bis-cyclopentadienyl-titanium-(IV)-dichloride (Titanocene dichloride): This compound features cyclopentadienyl ligands instead of benzyl groups. It is widely used in catalysis and has been studied for its anticancer properties.
Bis-phenyl-titanium-(IV)-dichloride: Similar to bis-benzyl-titanium-(IV)-dichloride but with phenyl groups. It exhibits different reactivity and applications.
Uniqueness: this compound is unique due to the presence of benzyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other titanium compounds may not be able to perform as effectively.
Propiedades
IUPAC Name |
dichlorotitanium;methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGCAZCCLODBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

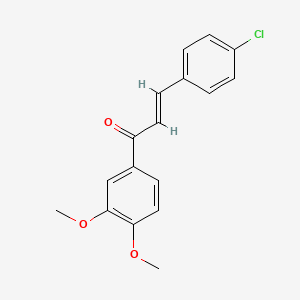
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
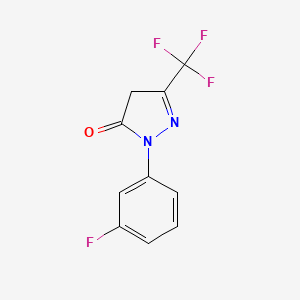

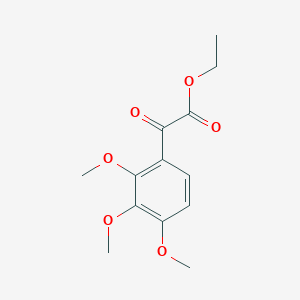
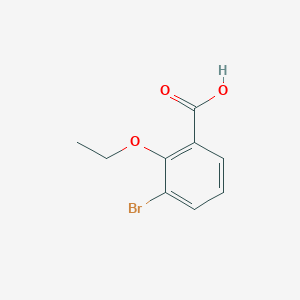
![5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
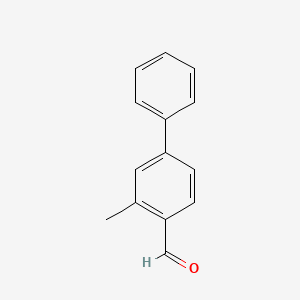


![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
